Superior IDO1 Inhibitory Potency in Human Cells vs. Closely Related Indazole Analogs
4-chloro-1H-indazole-3,6-dicarboxylic acid, when incorporated as a core scaffold in a bioactive molecule, has been reported to confer potent inhibition of human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 19 nM in a cellular HeLa assay [1]. This is significantly more potent than other 1H-indazole-based IDO1 inhibitors from the same research era, such as compound 2g, which exhibited an IC50 of 5.3 μM (5300 nM) in a related enzymatic assay [2], and compound 35, which showed an IC50 of 1.37 μM (1370 nM) in HeLa cells [3]. The 19 nM value represents a 72-fold improvement in potency over compound 35 in the identical HeLa cellular context, and a 279-fold improvement over compound 2g.
| Evidence Dimension | IDO1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 19 nM |
| Comparator Or Baseline | Compound 35: 1370 nM; Compound 2g: 5300 nM |
| Quantified Difference | 72-fold and 279-fold more potent, respectively |
| Conditions | Human HeLa cell line, 24 hr incubation, RFMS assay [1]; HeLa cells, IFN-γ stimulation [3]; Recombinant human IDO1 enzymatic assay [2] |
Why This Matters
This level of potency in a cellular assay is a critical differentiator for any researcher requiring a validated starting point for a high-affinity IDO1 inhibitor program, as it suggests the scaffold inherently favors productive binding interactions.
- [1] BindingDB. (n.d.). BDBM50578645 (CHEMBL4865079): Inhibition of IDO1 in human HeLa cells. View Source
- [2] Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6194-6205. View Source
- [3] 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. (2019). Bioorganic & Medicinal Chemistry. View Source
